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Compound of Interest

Compound Name: 1-Propoxyhexane

Cat. No.: B12280008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
propoxyhexane (CoH200), a common ether used in various chemical applications. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 1-propoxyhexane.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
] -O-CH2-CH2-CH:-
~3.38 Triplet 2H
CH2-CH2-CHs
~3.31 Triplet 2H -O-CH2-CH2-CHs
~1.57 Quintet 2H -O-CH2-CH2-CHs
) -O-CH2-CH2-CH.-
~1.52 Quintet 2H
CH2-CH2-CHs
-O-CH2-CH2-CHz2-
~1.32 Sextet 2H
CH2-CH2-CHs
-O-CH2-CH2-CHz2-
~1.29 Sextet 2H
CH2-CH2-CHs
~0.91 Triplet 3H -O-CH2-CH2-CHs
. -O-CHz2-CH2-CHz2-
~0.89 Triplet 3H

CH2-CH2-CHs

Note: Predicted data is based on computational models and may vary slightly from
experimental values.

Table 2: *C NMR Spectroscopic Data (Predicted)
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Chemical Shift (6) ppm

Assignment

~72.9 -O-CH2-CH2-CH2-CH2-CH2-CHs
~71.0 -O-CH2-CH2-CHs
~31.8 -O-CH2-CH2-CH2-CH2-CH2-CHs
~29.8 -O-CH2-CH2-CH2-CH2-CH2-CHs
~25.9 -O-CH2-CH2-CH2-CH2-CH2-CHs
~23.1 -O-CH2-CH2-CHs
~22.6 -O-CH2-CH2-CH2-CH2-CH2-CHs
~14.1 -O-CH2-CH2-CH2-CH2-CH2-CHs
~10.6 -O-CH2-CH2-CHs

Note: Predicted data is based on computational models and may vary slightly from

experimental values.

Table 3: Infrared (IR) Spectroscopy Peak Assignments

Wavenumber (cm~?) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkane)
1465 Medium -CH:z- bend (alkane)
1375 Medium -CHs bend (alkane)
~1100 Strong C-O-C stretch (ether)

Table 4: Mass Spectrometry Data
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miz Relative Intensity Possible Fragment
43 High [CH3CH2CH2]*

41 High [CH2=CH-CH:]*

85 Medium [CH3(CH2)aCH2]*
144 Low [M]* (Molecular lon)

Note: Fragmentation data obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-propoxyhexane is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal standard. The
solution is then transferred to an NMR tube. Both *H and 3C NMR spectra are acquired on a
high-field NMR spectrometer. For *H NMR, standard pulse sequences are used to obtain the
spectrum, with attention to resolution to accurately determine coupling constants. For 133C NMR,
a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for
each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like 1-propoxyhexane, the spectrum is typically recorded "neat,” meaning
without a solvent. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr)
to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer.
A background spectrum of the clean, empty salt plates is recorded first and automatically
subtracted from the sample spectrum to ensure that atmospheric and instrumental absorptions
are removed.

Mass Spectrometry (MS)

The mass spectrum of 1-propoxyhexane is typically obtained using a Gas Chromatography-
Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile solvent is
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injected into the GC, where it is vaporized and separated from any impurities. The separated 1-
propoxyhexane then enters the mass spectrometer, where it is ionized, commonly by electron
impact (El). The resulting molecular ion and its fragments are then separated by their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for a chemical compound like 1-propoxyhexane.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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